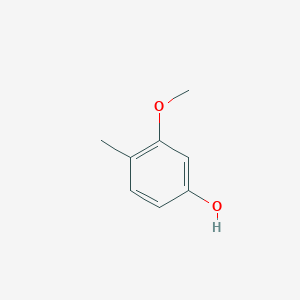
3,7-dimethyl-1H-indole-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethyl-1H-indole-4,5-dione, also known as DMID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMID is a heterocyclic compound that contains an indole ring with two methyl groups at positions 3 and 7 and a ketone group at positions 4 and 5.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-1H-indole-4,5-dione is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 3,7-dimethyl-1H-indole-4,5-dione has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
3,7-dimethyl-1H-indole-4,5-dione has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 3,7-dimethyl-1H-indole-4,5-dione has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,7-dimethyl-1H-indole-4,5-dione in lab experiments is its ease of synthesis and availability. 3,7-dimethyl-1H-indole-4,5-dione is also stable under a range of conditions, making it suitable for use in various experimental setups. However, one limitation of using 3,7-dimethyl-1H-indole-4,5-dione is its potential toxicity, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for research involving 3,7-dimethyl-1H-indole-4,5-dione, including the development of novel synthetic methodologies using 3,7-dimethyl-1H-indole-4,5-dione as a building block, the investigation of its potential applications in material science, and the development of 3,7-dimethyl-1H-indole-4,5-dione-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3,7-dimethyl-1H-indole-4,5-dione and its potential toxicity.
Synthesis Methods
3,7-dimethyl-1H-indole-4,5-dione can be synthesized through a variety of methods, including the oxidation of 3,7-dimethylindole using potassium permanganate or the reaction of 3,7-dimethylindole with phthalic anhydride in the presence of a Lewis acid catalyst. Another method involves the oxidation of 3,7-dimethylindole with potassium dichromate in the presence of sulfuric acid.
Scientific Research Applications
3,7-dimethyl-1H-indole-4,5-dione has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. 3,7-dimethyl-1H-indole-4,5-dione has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals.
properties
CAS RN |
196616-42-9 |
|---|---|
Product Name |
3,7-dimethyl-1H-indole-4,5-dione |
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3,7-dimethyl-1H-indole-4,5-dione |
InChI |
InChI=1S/C10H9NO2/c1-5-3-7(12)10(13)8-6(2)4-11-9(5)8/h3-4,11H,1-2H3 |
InChI Key |
YDLMKLFPMZHIKO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=O)C2=C1NC=C2C |
Canonical SMILES |
CC1=CC(=O)C(=O)C2=C1NC=C2C |
synonyms |
1H-Indole-4,5-dione,3,7-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)

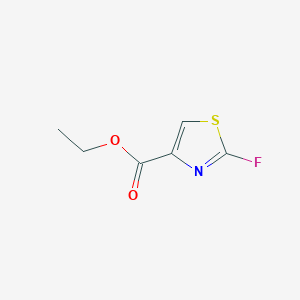
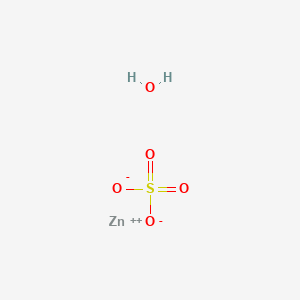
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)
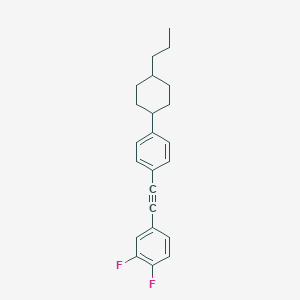
![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)
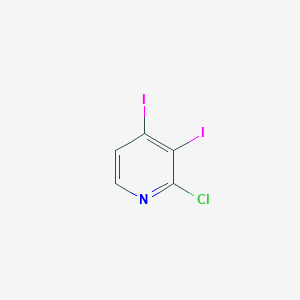
![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)

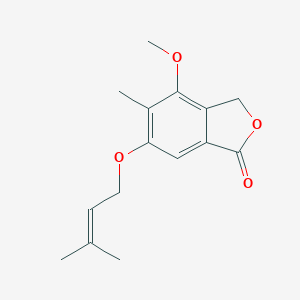

![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)
